Ethyl 1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is a complex heterocyclic compound belonging to the quinoline family. This compound features a unique structural arrangement that includes a quinoline core with various functional groups, notably hydroxyl, oxo, and carboxylate groups. Its chemical formula is CHNO, and it is recognized for its potential biological activities, including its role in biochemical reactions and cellular processes.
The compound can be synthesized through various methods, primarily involving multi-component reactions. It has been studied for its biochemical properties and potential applications in medicinal chemistry and other scientific fields.
Ethyl 1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is classified as a heterocyclic compound due to the presence of nitrogen in its ring structure. It is also categorized under quinoline derivatives, which are known for their diverse biological activities.
The synthesis of Ethyl 1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves several key steps:
The synthesis can be monitored using techniques such as thin-layer chromatography (TLC) to assess the progress of the reaction and determine the purity of the final product.
Ethyl 1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate has a complex molecular structure characterized by:
The arrangement of these functional groups contributes significantly to its chemical reactivity and biological activity.
The molecular weight of Ethyl 1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is approximately 275.30 g/mol. The compound's melting point and solubility characteristics can vary based on purity and synthesis method.
Ethyl 1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate participates in several chemical reactions:
Common reagents for these reactions include:
The specific products formed depend on the reagents used and reaction conditions applied.
The mechanism of action for Ethyl 1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with various biomolecules:
Experimental studies have shown that this compound may exhibit analgesic properties similar to other quinolone derivatives, indicating potential therapeutic applications.
Ethyl 1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate typically exhibits:
Key chemical properties include:
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are often employed to characterize the compound's structure and confirm purity.
Ethyl 1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate has several scientific uses:
Quinoline, a bicyclic heterocycle fusing benzene and pyridine rings, has served as a privileged scaffold in medicinal chemistry for over a century. Its journey began with the isolation of quinine from Cinchona bark, which established the antimalarial potential of quinoline-based structures. This discovery catalyzed extensive research into synthetic quinoline derivatives, leading to clinically impactful agents across therapeutic domains. Chloroquine and hydroxychloroquine emerged as cornerstone antimalarials in the mid-20th century, leveraging quinoline's ability to intercalate into biomolecular targets [6] [10]. Subsequent decades witnessed the diversification of quinoline pharmacophores into oncology (e.g., topotecan, a topoisomerase I inhibitor), psychiatry (quetiapine, an atypical antipsychotic), and antibacterial therapy (ciprofloxacin, a DNA gyrase inhibitor). The broad utility stems from quinoline's balanced lipophilicity (logP ≈ 2.04), enabling membrane permeability while retaining aqueous solubility—a critical factor for bioavailability. This historical trajectory underscores quinoline's adaptability as a molecular template for addressing evolving therapeutic challenges [3] [6] [10].
Table 1: Clinically Significant Quinoline-Based Therapeutics
Compound | Therapeutic Class | Key Target/Mechanism |
---|---|---|
Quinine | Antimalarial | Heme crystallization inhibitor |
Chloroquine | Antimalarial/Autoimmune | Lysosomal function modulation |
Topotecan | Anticancer (topoisomerase inhibitor) | DNA topoisomerase I poisoning |
Ciprofloxacin | Antibacterial | DNA gyrase/topoisomerase IV inhibition |
Quetiapine | Antipsychotic | Serotonin/dopamine receptor antagonism |
The 1,2-dihydroquinolin-2-one moiety—a partially reduced quinoline variant featuring a lactam carbonyl—imparts distinct electronic and steric properties compared to fully aromatic quinolines. This core structure, exemplified by Ethyl 1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS 52851-58-8), possesses three critical pharmacophoric elements:
X-ray crystallographic analyses of related compounds reveal near-planarity of the bicyclic system, promoting DNA intercalation or protein surface stacking. The N1-H (or N1-alkyl) and C2=O groups typically adopt a trans-conformation, stabilizing intramolecular hydrogen bonding with the C4-OH in solid state. This configuration enhances molecular rigidity, optimizing target recognition [5] [9].
Alkylation at the quinoline N1 position represents a strategic modification to fine-tune physicochemical and pharmacological properties. Ethyl 1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (molecular formula C₁₆H₁₉NO₄, MW 289.33 g/mol) incorporates an n-butyl chain (CCCC) at N1, distinguishing it from shorter-chain analogs like the methyl derivative (CAS 57513-54-9) or branched analogs like the isobutyl variant (CAS 303776-43-4). This structural choice is rationalized by three key considerations:
Table 2: Impact of N1-Substituents on Quinoline-3-Carboxylate Properties
N1-Substituent | Example CAS | Molecular Weight (g/mol) | Key Property Differences vs. Butyl Analog |
---|---|---|---|
Methyl | 57513-54-9 | 247.25 | Higher solubility, faster metabolism, reduced potency |
Isobutyl | 303776-43-4 | 289.33 | Similar lipophilicity, altered steric bulk, variable target affinity |
Unsubstituted (NH) | 40059-53-8 | 233.22 | Higher H-bonding capacity, lower membrane permeability |
Structure-activity relationship (SAR) analyses reveal that C4 chain length profoundly influences biological activity. In topoisomerase II inhibition assays, N1-butyl quinolones exhibit IC₅₀ values 3–5-fold lower than N1-methyl derivatives, attributed to enhanced hydrophobic contact with the ATP-binding pocket. Similarly, antimicrobial studies demonstrate that halogen substitution at C6/C7 positions synergizes with N1-butyl chains to boost potency against resistant pathogens, as the alkyl extension improves penetration through bacterial membranes [3] [4] [6]. The strategic selection of the butyl substituent thus represents a deliberate optimization step to maximize target engagement while maintaining favorable drug-like properties.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1